1-Aminopropane-2-sulfonamide

Description

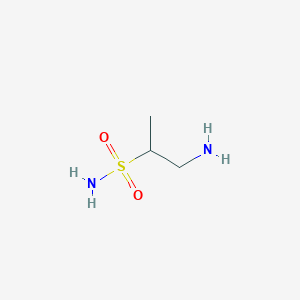

Structure

2D Structure

3D Structure

Propriétés

Formule moléculaire |

C3H10N2O2S |

|---|---|

Poids moléculaire |

138.19 g/mol |

Nom IUPAC |

1-aminopropane-2-sulfonamide |

InChI |

InChI=1S/C3H10N2O2S/c1-3(2-4)8(5,6)7/h3H,2,4H2,1H3,(H2,5,6,7) |

Clé InChI |

LQVAQUHURBYBSG-UHFFFAOYSA-N |

SMILES canonique |

CC(CN)S(=O)(=O)N |

Origine du produit |

United States |

Synthetic Methodologies and Chemical Transformations of 1 Aminopropane 2 Sulfonamide

Diverse Synthetic Routes for 1-Aminopropane-2-sulfonamide and its Analogues

The construction of the this compound scaffold can be approached through various synthetic strategies, including direct and indirect methods for forming the sulfonamide bond, as well as multi-step sequences that allow for the introduction of diverse functionalities.

Direct and Indirect Synthesis Approaches for Sulfonamide Formation

Direct approaches to sulfonamide synthesis typically involve the reaction of a sulfonyl chloride with an amine. In the context of this compound, this would involve a precursor such as 1-aminopropane-2-sulfonyl chloride. However, the synthesis of such a precursor is not straightforward.

Indirect methods provide alternative pathways. One such method is the ring-opening of aziridines with sulfamate nucleophiles, which can produce vicinal aminosulfonamides. nih.gov This strategy is particularly relevant for the synthesis of this compound, as it would regioselectively install the amino and sulfonamide groups on adjacent carbons. The reaction is compatible with both cis and trans disubstituted aziridines. nih.gov

Another indirect approach involves the use of amino acids as starting materials. The synthesis of sulfonamides from amino acids is a well-established method that offers a versatile platform for creating structurally diverse sulfonamides. nih.gov This approach benefits from the chirality and diverse side chains of readily available amino acids. nih.gov

Multi-step Reaction Sequences in Complex Sulfonamide Synthesis

The synthesis of complex sulfonamides often requires multi-step reaction sequences. These sequences allow for the careful introduction and manipulation of functional groups to build the desired molecular architecture. For instance, a multi-step synthesis could begin with the construction of a suitable carbon skeleton, followed by the sequential introduction of the amino and sulfonamide functionalities. Protecting groups are often employed in these sequences to prevent unwanted side reactions.

A plausible multi-step route to this compound could start from a readily available precursor like 1-aminopropan-2-ol. The hydroxyl group could be converted to a leaving group, followed by nucleophilic substitution with a sulfur-containing nucleophile. Subsequent oxidation and amination would yield the desired product.

Utilization of Specific Precursors and Building Blocks (e.g., Sulfonyl Chlorides, Amines, Epoxides)

The choice of precursors and building blocks is crucial in the synthesis of sulfonamides. Sulfonyl chlorides are the most common precursors for the sulfonyl group, reacting readily with primary and secondary amines to form the sulfonamide bond. ijarsct.co.in The reactivity of the amine nucleophile can vary depending on the substituents attached to it, with primary amines generally being more reactive than secondary amines. nih.gov

Epoxides also serve as valuable building blocks. The ring-opening of epoxides with a sulfonamide nucleophile can be a viable strategy for the synthesis of β-hydroxy sulfonamides. While not a direct route to this compound, this method highlights the utility of epoxides in constructing related structures.

Derivatization Strategies and Analogue Synthesis

The functional groups of this compound, namely the primary amine and the sulfonamide nitrogen, provide handles for further derivatization to generate a library of analogues with potentially diverse properties.

N-Substitution and Amide Formation Reactions

The primary amino group of this compound can readily undergo N-substitution reactions. N-acylation, the reaction with an acylating agent such as an acid chloride or anhydride, would lead to the formation of an amide bond. nih.govresearchgate.net This reaction can be catalyzed by acids or bases. nih.gov N-acylsulfonamides are of particular interest as they can act as bioisosteres of carboxylic acids. nih.gov

Similarly, the sulfonamide nitrogen can also be functionalized, although it is generally less nucleophilic than the primary amine. N-alkylation of the sulfonamide can be achieved under appropriate conditions.

Incorporation of Heterocyclic Rings (e.g., Triazoles, Triazines, Quinoxalines, Phthalazines, Thienopyrimidines)

The incorporation of heterocyclic rings into sulfonamide structures is a common strategy in drug discovery to explore new chemical space and modulate physicochemical properties.

Triazoles: Sulfonamide-derived triazoles can be synthesized through various methods, including the reaction of sulfonamides with reagents that form the triazole ring. nih.gov For example, a [3+2]-cycloaddition reaction between a sulfamoyl-β-oxo-amide and an aryl azide can yield sulfamoyl-1,2,3-triazolyl-carboxamides. rsc.org

Triazines: Triazine-containing sulfonamides are often prepared by the sequential nucleophilic substitution of chlorine atoms on a cyanuric chloride core. mdpi.comnih.govnih.gov An aminosulfonamide can be reacted with cyanuric chloride, followed by the introduction of other amines or nucleophiles to build up the desired substituted triazine. nih.gov

Quinoxalines: Quinoxaline sulfonamides can be synthesized by reacting a quinoxaline sulfonyl chloride with various amines. semanticscholar.org The quinoxaline sulfonyl chloride precursor is typically prepared by chlorosulfonation of a quinoxaline derivative. semanticscholar.org

Phthalazines: The synthesis of phthalazine sulfonamides can be achieved by reacting a phthalazine sulfonyl chloride with different amines. semanticscholar.org

Thienopyrimidines: Thienopyrimidine sulfonamide hybrids can be designed and synthesized by coupling a thienopyrimidine moiety with a sulfonamide. researchgate.net

Formation of Schiff Bases and Conjugates

The primary amine group of this compound serves as a versatile handle for the synthesis of various derivatives, notably Schiff bases and conjugates. These transformations are pivotal for modulating the compound's physicochemical properties and for its integration into larger molecular frameworks.

Schiff bases, or imines, are typically synthesized through the condensation reaction of the primary amine of this compound with an aldehyde or a ketone. This reaction is generally carried out by refluxing equimolar amounts of the reactants in a suitable solvent, such as ethanol or methanol. The formation of the characteristic azomethine group (-C=N-) is often facilitated by acid catalysis and the removal of water to drive the equilibrium towards the product. A variety of aromatic and heterocyclic aldehydes can be employed, leading to a diverse library of Schiff bases with potentially varied biological activities. researchgate.netresearchgate.netscispace.com For instance, reaction with substituted benzaldehydes can introduce different electronic and steric features into the final molecule. While conventional heating is common, modern techniques like microwave irradiation have been shown to accelerate similar reactions, often leading to higher yields and purity in shorter time frames. biotechniques.com

The synthesis of conjugates involves linking this compound to other molecules, such as amino acids or carbohydrates, via a stable covalent bond. For example, amino acid conjugates can be formed by reacting the amine group of this compound with the activated carboxyl group of an N-protected amino acid. This reaction typically employs standard peptide coupling reagents. An alternative approach involves linking molecules through the sulfonamide nitrogen, though this is less common for this specific substrate. Glycoconjugates, where a carbohydrate moiety is attached, can also be synthesized, potentially enhancing the compound's solubility and pharmacokinetic profile. nih.gov

| Reactant 1 | Reactant 2 (Aldehyde/Ketone) | Reaction Conditions | Product Type |

|---|---|---|---|

| This compound | Benzaldehyde | Ethanol, Reflux, cat. Acid | N-Benzylidene-1-amino-propane-2-sulfonamide |

| This compound | Salicylaldehyde | Methanol, Reflux | N-(2-Hydroxybenzylidene)-1-amino-propane-2-sulfonamide |

| This compound | Acetone | Methanol, Room Temp | N-Isopropylidene-1-amino-propane-2-sulfonamide |

Stereoselective Synthesis of Enantiomeric Forms

Due to the presence of a chiral center at the second carbon atom, this compound exists as a pair of enantiomers. The differential biological activity often observed between enantiomers necessitates methods for their stereoselective synthesis or separation. mdpi.comresearchgate.net

One of the primary strategies for obtaining enantiomerically pure forms is through stereoselective synthesis. This involves the use of chiral auxiliaries, catalysts, or starting materials to control the stereochemical outcome of the reaction. A notable method for the stereoselective synthesis of related β-amino sulfonamides involves the addition of sulfonyl anions to chiral N-sulfinyl imines. figshare.comnih.gov This approach allows for the diastereoselective formation of the carbon-nitrogen bond, and subsequent removal of the chiral sulfinyl group yields the desired enantiomer of the β-amino sulfonamide with high enantiomeric excess. The stereoselectivity is dictated by the chiral auxiliary, which directs the nucleophilic attack of the sulfonyl anion to one face of the imine.

Another common approach is the resolution of a racemic mixture of this compound. Classical resolution involves reacting the racemic amine with a chiral resolving agent, such as an enantiomerically pure acid (e.g., tartaric acid derivatives), to form a pair of diastereomeric salts. mdpi.com These diastereomers exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization. Once separated, the individual diastereomeric salts can be treated with a base to liberate the respective pure enantiomers of this compound. Chromatographic methods, utilizing a chiral stationary phase (CSP), also represent a powerful technique for the analytical and preparative separation of enantiomers. mdpi.com

| Method | Principle | Key Reagents/Components | Advantages | Challenges |

|---|---|---|---|---|

| Stereoselective Synthesis | Asymmetric induction during bond formation | Chiral N-sulfinyl imines, Chiral catalysts | Direct formation of one enantiomer, high potential enantiomeric excess | Requires development of specific chiral methods, potentially expensive reagents |

| Classical Resolution | Formation and separation of diastereomeric salts | Enantiopure resolving agents (e.g., (R)-(-)-Mandelic acid) | Well-established, scalable technique | Maximum theoretical yield for one enantiomer is 50%, can be labor-intensive |

| Chiral Chromatography | Differential interaction with a chiral stationary phase | Chiral HPLC column | High purity separation for both enantiomers, applicable for analysis and purification | Can be costly for large-scale separation, requires method development |

Advanced Structural Characterization and Conformational Analysis

Spectroscopic Techniques for Elucidation of 1-Aminopropane-2-sulfonamide Structure and Derivatives

Spectroscopic analysis is fundamental to confirming the identity and purity of this compound. Each technique offers unique insights into the molecular framework.

While specific spectral data for this compound is not extensively published, the expected ¹H and ¹³C NMR chemical shifts can be predicted based on the analysis of structurally similar compounds, including various sulfonamides and aminopropane derivatives. rsc.orgchemicalbook.comdocbrown.info

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons in different chemical environments. Protons of the primary amine group (-NH₂) and the sulfonamide group (-SO₂NH₂) would likely appear as broad singlets, with their chemical shifts being sensitive to solvent and concentration. rsc.orgnih.gov For instance, in related sulfonamide derivatives, the proton of the -SO₂NH- group has been observed as a singlet peak between 8.78 and 10.15 ppm. rsc.org The protons of the aliphatic backbone (CH₃, CH, and CH₂) would exhibit characteristic multiplicities due to spin-spin coupling.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the carbon skeleton. Three distinct signals are anticipated for the three carbon atoms of the propane (B168953) chain. The chemical shifts are influenced by the attached functional groups, with the carbon atom bonded to the sulfonamide group (C2) and the carbon atom bonded to the primary amine group (C1) expected to be the most downfield shifted. In related sulfonamide derivatives, aliphatic carbon signals typically appear in the range of 20-60 ppm. rsc.orgmdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Notes |

| H (on C1, -CH₂NH₂) | ¹H | ~2.5 - 3.0 | Doublet of doublets | Coupled to the proton on C2. |

| H (on C2, -CH(SO₂)) | ¹H | ~3.0 - 3.5 | Multiplet | Coupled to protons on C1 and C3. |

| H (on C3, -CH₃) | ¹H | ~1.2 - 1.5 | Doublet | Coupled to the proton on C2. |

| H (on -NH₂) | ¹H | Variable (broad) | Singlet | Chemical shift is solvent-dependent. rsc.org |

| H (on -SO₂NH₂) | ¹H | ~8.5 - 10.5 (broad) | Singlet | Based on similar sulfonamide structures. rsc.org |

| C1 (-CH₂NH₂) | ¹³C | ~45 - 50 | - | Influenced by the adjacent amine group. |

| C2 (-CH(SO₂)) | ¹³C | ~55 - 65 | - | Influenced by the adjacent sulfonamide group. |

| C3 (-CH₃) | ¹³C | ~15 - 25 | - | Typical range for a methyl group in this environment. rsc.org |

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its key functional groups: the sulfonamide (-SO₂NH₂) and the primary amine (-NH₂). rsc.org

The sulfonamide group gives rise to strong, characteristic absorption bands. rsc.org The asymmetric and symmetric stretching vibrations of the S=O bonds are typically observed in the ranges of 1320–1310 cm⁻¹ and 1155–1143 cm⁻¹, respectively. rsc.org The S-N stretching vibration appears in the region of 914–895 cm⁻¹. rsc.org

The N-H bonds of both the primary amine and the sulfonamide group produce distinct stretching vibrations, usually seen as broad bands in the 3500–3200 cm⁻¹ region. ripublication.com N-H bending vibrations for the primary amine are also expected around 1650-1580 cm⁻¹. ripublication.com Additionally, C-H stretching and bending vibrations from the propane backbone will be present in their typical regions.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Intensity |

| Amine & Sulfonamide (N-H) | Stretching | 3500 - 3200 | Medium-Strong, Broad |

| Alkane (C-H) | Stretching | 3000 - 2850 | Medium |

| Amine (N-H) | Bending (Scissoring) | 1650 - 1580 | Medium |

| Sulfonamide (S=O) | Asymmetric Stretching | 1320 - 1310 | Strong |

| Sulfonamide (S=O) | Symmetric Stretching | 1155 - 1143 | Strong |

| Alkane (C-N) | Stretching | 1250 - 1020 | Medium |

| Sulfonamide (S-N) | Stretching | 914 - 895 | Medium-Strong |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule. For a simple aliphatic compound like this compound, which lacks significant chromophores such as aromatic rings or conjugated double bond systems, strong absorption in the 200–800 nm range is not expected. researchgate.net Any observed absorption would likely be weak and occur at the lower end of the UV spectrum, corresponding to n→σ* transitions associated with the lone pairs of electrons on the nitrogen and oxygen atoms. In contrast, sulfonamide derivatives containing aromatic rings exhibit distinct absorption maxima, for example, benzenesulfonamide (B165840) shows maxima at 218 nm and 264 nm. sielc.compharmahealthsciences.net

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. arizona.edu For this compound, the molecular ion peak [M]⁺ would confirm its molecular weight.

The fragmentation of sulfonamides under mass spectrometric conditions is well-studied and often involves several characteristic pathways. nih.govdocbrown.info Common fragmentation includes the cleavage of the C-S and S-N bonds. mdpi.comnih.gov A significant fragmentation pathway for many sulfonamides is the elimination of sulfur dioxide (SO₂), resulting in a loss of 64 mass units. nih.gov For the aminopropane portion of the molecule, alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen atom) is a dominant pathway for aliphatic amines, which would lead to characteristic fragments. arizona.eduyoutube.com

Table 3: Predicted Mass Spectrometry Data for this compound (Molecular Formula: C₃H₁₀N₂O₂S, Molecular Weight: 138.19 g/mol )

| m/z Value | Possible Ion/Fragment | Fragmentation Pathway |

| 139 | [M+H]⁺ | Protonated molecular ion (in ESI or CI) |

| 138 | [M]⁺ | Molecular ion (in EI) |

| 74 | [M - SO₂]⁺ | Loss of sulfur dioxide from the molecular ion |

| 94 | [CH(CH₃)SO₂NH₂]⁺ | Cleavage of the C1-C2 bond |

| 44 | [CH₂NH₂]⁺ | Cleavage of the C1-C2 bond (alpha-cleavage) |

X-ray Crystallographic Studies

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and crystal packing. carleton.edumdpi.com

While a specific single-crystal X-ray structure for this compound has not been reported, extensive crystallographic data on other sulfonamide derivatives allows for a detailed prediction of its molecular geometry. nih.gov The geometry around the sulfur atom in the sulfonamide group is expected to be a distorted tetrahedron, with the O-S-O bond angle being the widest (typically around 120°) and the N-S-C angle being the most acute. nih.gov

Studies on related sulfonamides show that the S-N bond length is typically around 1.62 Å, which is shorter than a standard single bond, suggesting some degree of double bond character. nih.govchemrxiv.org The S=O double bonds are generally around 1.43-1.45 Å. researchgate.net The conformation around the S-N bond is also a key structural feature, with studies on other sulfonamides indicating that specific staggered or eclipsed orientations are preferred to minimize steric hindrance. kcl.ac.uk A full single-crystal X-ray diffraction analysis would be required to determine these parameters with certainty for this compound.

Table 4: Expected Molecular Geometry Parameters for this compound Based on Related Structures

| Parameter | Atoms Involved | Expected Value | Reference |

| Bond Length | S=O | ~1.44 Å | researchgate.net |

| Bond Length | S-N | ~1.62 Å | nih.gov |

| Bond Length | S-C | ~1.77 Å | nih.gov |

| Bond Angle | O-S-O | ~120° | nih.gov |

| Bond Angle | O-S-N | ~107° | nih.gov |

| Bond Angle | O-S-C | ~108° | nih.gov |

| Bond Angle | N-S-C | ~105° | nih.gov |

| Geometry at Sulfur | - | Distorted Tetrahedral | nih.gov |

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The crystal structure of this compound would be dominated by a network of intermolecular hydrogen bonds. The molecule contains excellent hydrogen bond donors (the primary amine -NH2 and sulfonamide -SO2NH2 groups) and acceptors (the sulfonyl oxygens -SO2).

The primary amine protons exhibit a strong preference for forming hydrogen bonds with the highly electronegative sulfonyl oxygen atoms of neighboring molecules. nih.gov This interaction is a common and dominant motif in the crystal structures of many sulfonamides. nih.gov Additionally, the protons of the sulfonamide group itself will participate in hydrogen bonding, likely also with the sulfonyl oxygens or the nitrogen of the primary amine group of an adjacent molecule.

These interactions would create a dense, three-dimensional network. Unlike aromatic sulfonamides, this compound lacks aromatic rings, and therefore, π-π stacking interactions will be absent in its crystal packing. The packing efficiency will be primarily driven by the optimization of these hydrogen bonds and van der Waals forces between the aliphatic propane backbones.

The expected hydrogen bonds are strong N-H···O interactions. Based on general studies of sulfonamides, these bonds dictate the formation of common structural patterns, or synthons, such as chains and dimers. researchgate.net

Interactive Data Table: Predicted Hydrogen Bond Parameters Note: These are generalized, expected values for aliphatic sulfonamides and are not experimentally determined for this compound.

Investigation of Conformational Variations within Crystal Lattices

This compound is a flexible molecule due to the presence of several single bonds in its propane backbone. Rotation around the C-C and C-S bonds can lead to different molecular conformations. It is plausible that the compound could exhibit conformational polymorphism, where different crystal forms contain the molecule in distinct conformations.

The specific conformation adopted in a crystal lattice is a result of the balance between the molecule's internal strain energy and the stabilizing energy of the crystal packing. The strong drive to form optimal hydrogen bond networks can force the molecule into a conformation that may not be the absolute lowest in energy for an isolated molecule in the gas phase. nih.gov

Variations would likely be observed in the torsion angles along the C1-C2-S-N chain. Different polymorphs could arise from different packing arrangements that accommodate slightly different molecular shapes, leading to measurable differences in properties like density, melting point, and solubility.

Interactive Data Table: Key Torsion Angles for Conformational Analysis Note: The values below are hypothetical examples of what might be observed in different polymorphs (Form I vs. Form II) and are not based on experimental data for this specific compound.

Thermogravimetric Analysis for Thermal Stability Profiling

Thermogravimetric Analysis (TGA) would reveal the thermal stability and decomposition profile of this compound. As the compound is heated, a TGA curve would plot the percentage of weight loss against temperature.

For a small, non-solvated organic molecule like this, the TGA curve would likely show a single, sharp weight loss step corresponding to its decomposition. The onset temperature of this weight loss is a key indicator of its thermal stability. The decomposition process would involve the breaking of C-N, C-S, and S-N bonds, leading to the release of volatile fragments such as ammonia (B1221849) (NH3), sulfur dioxide (SO2), and hydrocarbon fragments.

The stability is influenced by the strength of the intermolecular forces in the crystal lattice. The extensive hydrogen bonding network described previously would contribute to a relatively higher thermal stability compared to similar non-hydrogen-bonded molecules, as significant thermal energy is required to break these interactions before the molecule can decompose.

Interactive Data Table: Predicted Thermogravimetric Analysis Profile Note: This table presents a typical, expected profile for a small aliphatic sulfonamide and is not based on specific experimental measurement for this compound.

Computational Chemistry and Molecular Modeling Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods provide insights into molecular structure, stability, and reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. researchgate.net By calculating the electron density, DFT can determine optimized molecular geometry (bond lengths and angles), frontier molecular orbitals (FMOs), and the molecular electrostatic potential (MEP). researchgate.net The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity and stability. The MEP map helps identify sites susceptible to electrophilic and nucleophilic attack. researchgate.net

Furthermore, DFT is employed to predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectroscopy. nih.gov These calculated frequencies are often scaled to better match experimental data and are assigned to specific vibrational modes (e.g., stretching, bending) of the molecule's functional groups. nih.govresearchgate.net For the sulfonamide group (–SO₂NH–), characteristic vibrations include symmetric and asymmetric stretching of the SO₂ group and S-N stretching. nih.gov

| Vibrational Mode | Typical Calculated Wavenumber (cm⁻¹) | Assignment |

|---|---|---|

| ν(N-H) | ~3360-3370 | N-H stretching |

| νₐₛ(SO₂) | ~1330-1350 | Asymmetric SO₂ stretching |

| νₛ(SO₂) | ~1125-1145 | Symmetric SO₂ stretching |

| ν(S-N) | ~840-935 | S-N stretching |

| δ(NH₂) | ~1600-1680 | NH₂ scissoring |

Molecules with rotatable bonds, such as this compound, can exist in multiple spatial arrangements known as conformations. Conformational analysis aims to identify all possible stable conformers and determine their relative energies. mdpi.com Computational methods can explore the potential energy surface of the molecule by systematically rotating bonds.

Following this exploration, energy minimization calculations are performed to find the geometry with the lowest potential energy, which corresponds to the most stable conformation of the molecule. nih.gov Studies on various sulfonamides have shown that weak intramolecular interactions can significantly influence conformational preferences. mdpi.com For instance, in benzenesulfonamides, the orientation of the amino group relative to the sulfonyl oxygens is a key conformational feature. mdpi.com Identifying the global minimum energy conformation is crucial as it typically represents the most populated state of the molecule and is a necessary starting point for further studies like molecular docking.

Molecular Docking Studies for Ligand-Biomolecule Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein or a nucleic acid, to form a stable complex. rjb.ro

Molecular docking is widely used in drug design to simulate the interaction between a small molecule, such as a sulfonamide derivative, and a target protein. rjb.ro The process involves placing the ligand into the binding site of the protein and evaluating the fit using a scoring function, which estimates the binding affinity (e.g., in kcal/mol). researchgate.net A more negative score typically indicates a more favorable binding interaction.

The results of a docking simulation provide a detailed, three-dimensional view of the ligand's binding mode. This allows for the analysis of key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, van der Waals forces, and π-π stacking, between the ligand and the amino acid residues of the protein's active site. researchgate.netnih.gov For example, docking studies on sulfonamides have identified crucial hydrogen bond interactions with residues like Thr199 in human carbonic anhydrase-I and have shown how different parts of the molecule contribute to binding. researchgate.net

| Parameter | Description | Example Value/Interaction |

|---|---|---|

| Binding Energy | Estimated free energy of binding. | -7.5 kcal/mol |

| Hydrogen Bonds | Key stabilizing electrostatic interactions. | Sulfonamide O ↔ Thr 199; Amino N ↔ Asp 225 |

| Hydrophobic Interactions | Interactions with nonpolar residues. | Propyl group ↔ Val 121, Leu 198 |

| Key Interacting Residues | Amino acids in the binding pocket forming significant contacts. | Thr 199, Asp 225, Val 121, Leu 198, His 94 |

In addition to proteins, small molecules can target DNA. Computational modeling can be used to investigate the potential of a compound like this compound to interact with DNA. The primary non-covalent binding modes are intercalation and groove binding. Intercalation involves the insertion of a planar molecule between the base pairs of the DNA double helix, while groove binding involves the molecule fitting into the minor or major groove of the DNA. researchgate.net

Studies on sulfonamide-substituted derivatives have shown that these compounds can bind to DNA, with intercalation being a common mechanism. researchgate.net Docking simulations can help predict the preferred binding mode and identify the specific interactions, such as hydrogen bonds or van der Waals contacts, with the DNA base pairs and sugar-phosphate backbone that stabilize the complex.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Complex Stability

While molecular docking provides a static snapshot of the binding pose, Molecular Dynamics (MD) simulations offer a dynamic view of the molecular system over time. nih.gov MD simulations calculate the trajectory of atoms and molecules by iteratively solving Newton's equations of motion, providing insight into the flexibility of the ligand and receptor and the stability of their complex. nih.gov

Theoretical Prediction of Chemical Reactivity and Reaction Mechanisms

Theoretical predictions of chemical reactivity, often employing methods like Density Functional Theory (DFT), help in understanding the electronic structure and predicting the sites of electrophilic and nucleophilic attack. researchgate.net Such studies provide insights into a molecule's stability and how it might behave in chemical reactions.

No dedicated theoretical studies on the chemical reactivity or reaction mechanisms of this compound have been found in the available literature. Computational investigations have been performed on other sulfonamide drugs to analyze their geometrical parameters, frontier molecular orbitals, and global reactivity descriptors. researchgate.netnih.gov However, these findings are specific to the molecules studied, such as sulfadiazine or N-{(4-nitrophenyl)sulfonyl}tryptophan, and cannot be generalized to this compound without a dedicated computational analysis of its unique structure.

Topological Analysis (e.g., Hirshfeld Surface Analysis, POM Analysis)

Topological analysis methods are used to investigate intermolecular interactions within a crystal structure. Hirshfeld surface analysis, for instance, is a powerful tool for visualizing and quantifying these interactions, which govern the crystal packing. Petra/Osiris/Molinspiration (POM) analysis is another in silico method used to identify pharmacophore sites and predict drug-like properties.

There are no published studies conducting Hirshfeld surface analysis or POM analysis specifically on this compound. Hirshfeld analyses have been reported for other sulfonamide derivatives, revealing the nature and contribution of various intermolecular contacts like hydrogen bonds to their crystal structures. However, this data is highly specific to the crystal packing of the analyzed compounds and is not transferable.

In Silico Assessment of Drug-Likeness Attributes (excluding human-specific ADMET values)

In silico tools are frequently used in the early stages of drug discovery to predict the "drug-likeness" of a compound based on its physicochemical properties. nih.gov These predictions often rely on rules like Lipinski's Rule of Five, which assesses properties such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors to estimate the likelihood of oral bioavailability.

A specific in silico assessment of the drug-likeness attributes for this compound is not available in the reviewed literature. While numerous studies perform such analyses on various series of synthesized sulfonamide derivatives to evaluate their potential as drug candidates, the results are particular to each compound's unique structure. nih.govnih.gov Without a dedicated computational evaluation, the drug-likeness profile of this compound remains undetermined from public sources.

Biological Activity and Mechanistic Studies Preclinical and in Vitro Research

Enzyme Inhibition Studies by 1-Aminopropane-2-sulfonamide Derivatives

Sulfonamides are a well-established class of inhibitors for carbonic anhydrases (CAs), a family of zinc metalloenzymes crucial for physiological processes like pH balance and CO2 transport. researchgate.netmdpi.com Inhibition of specific human (h) CA isoforms is a therapeutic strategy for various conditions. Derivatives have been investigated against cytosolic isoforms hCA I and hCA II, and the transmembrane, tumor-associated isoforms hCA IX and XII. nih.govmdpi.com

Research has shown that benzenesulfonamides incorporating pyrazole- and pyridazinecarboxamide moieties can selectively inhibit these isoforms. nih.govmdpi.com For instance, certain N-{2-[4-(aminosulfonyl)phenyl]ethyl} substituted phenyl-1H-pyrazole carboxamides demonstrated moderate to weak inhibitory activity against the hCA XII isoform, with Ki values ranging from 61.3 to 432.8 nM. nih.gov In another study, sulfonamide derivatives of aminoindanes and aminotetralins were synthesized and tested for their effects on hCA I and hCA II. nih.gov N-(5,6-dimethoxy-2,3-dihydro-1H-inden-2-yl)methanesulfonamide was the most potent inhibitor against hCA I, while N-(1,2,3,4-tetrahydronaphthalene-2-yl)methanesulfonamide showed the best inhibitory effect against hCA II. nih.gov The inhibition profiles of bacterial β-CAs, such as that from Acinetobacter baumannii, have been shown to differ significantly from human α-CAs, which could allow for the design of selective antibacterial agents. mdpi.com

| Compound/Derivative Class | Target Isoform | Inhibition Constant (Kᵢ) |

| N-(5,6-dimethoxy-2,3-dihydro-1H-inden-2-yl)methanesulfonamide | hCA I | 46 ± 5.4 µM nih.gov |

| N-(1,2,3,4-tetrahydronaphthalene-2-yl)methanesulfonamide | hCA II | 94 ± 7.6 µM nih.gov |

| Substituted Phenyl-1H-pyrazole Carboxamides | hCA XII | 61.3–432.8 nM nih.gov |

| Acetazolamide (Reference) | βAbauCA | 191 nM mdpi.com |

| Acetazolamide (Reference) | hCA I | 250 nM mdpi.com |

| Acetazolamide (Reference) | hCA II | 12 nM mdpi.com |

The inhibition of carbohydrate-hydrolyzing enzymes like α-glucosidase and α-amylase is a key strategy for managing type 2 diabetes mellitus by controlling postprandial blood glucose levels. nih.gov Sulfonic ester derivatives have been investigated for this purpose. A series of phenylsulfonic esters based on 5-substituted 2-hydroxy-3-nitroacetophenones were synthesized and evaluated for their inhibitory effects. The results indicated that these compounds could act as potent antidiabetic agents. nih.gov For example, a 5-fluoro-2-(4-(methoxyphenyl)sulfonyl) substituted derivative showed the highest inhibitory activity against α-amylase with an IC50 value of 3.1 ± 0.110 µM. nih.gov In other studies, lupane (B1675458) triterpenoids conjugated with amino moieties have also been identified as potent α-glucosidase inhibitors. mdpi.com

| Compound/Derivative Class | Target Enzyme | IC₅₀ Value |

| 5-Fluoro-2-(4-(methoxyphenyl)sulfonyl) derivative | α-Amylase | 3.1 ± 0.110 µM nih.gov |

| Betulonic acid C28-conjugate with triethylenetetramine | Yeast α-Glucosidase | Active Inhibitor mdpi.com |

| C3,C28-bis-aminopropoxy-betulin | Yeast α-Glucosidase | Active Inhibitor mdpi.com |

| Acarbose (Reference) | α-Amylase | - nih.gov |

Urease Inhibition: Urease is a nickel-dependent enzyme that catalyzes the hydrolysis of urea (B33335) and is associated with various pathologies, including those caused by Helicobacter pylori. mdpi.com Consequently, urease inhibitors are of significant therapeutic interest. nih.gov A series of naproxen-sulfa drug conjugates were designed, synthesized, and screened for urease inhibition. nih.gov Conjugates of naproxen (B1676952) with sulfanilamide (B372717), sulfathiazole, and sulfaguanidine (B1682504) were found to be potent competitive inhibitors of urease. nih.gov

Cyclooxygenase (COX-2) Inhibition: The cyclooxygenase (COX) enzyme has two isoforms, COX-1 and COX-2, which are key players in inflammation. nih.gov Selective inhibition of the inducible COX-2 isoform is a major goal for anti-inflammatory therapies to reduce the side effects associated with non-selective NSAIDs. nih.gov Sulfonamide derivatives are known selective COX-2 inhibitors. nih.govnih.gov For instance, a naproxen-sulfamethoxazole conjugate exhibited 75.4% inhibition of COX-2 at a 10 µM concentration, comparable to the reference drug celecoxib (B62257) (77.1% inhibition). nih.gov Similarly, sulfonamide-substituted 1,2-dihydropyrrolo[3,2,1-hi]indoles showed COX-2 selective inhibition with IC50 values in the upper nanomolar range (0.092–0.253 µM). nih.gov

| Compound/Derivative Class | Target Enzyme | IC₅₀ Value / % Inhibition |

| Naproxen-sulfaguanidine conjugate | Urease | 5.06 ± 0.29 µM nih.gov |

| Naproxen-sulfathiazole conjugate | Urease | 5.82 ± 0.28 µM nih.gov |

| Naproxen-sulfanilamide conjugate | Urease | 6.69 ± 0.11 µM nih.gov |

| Naproxen-sulfamethoxazole conjugate | COX-2 | 75.4% inhibition at 10 µM nih.gov |

| Sulfonamide-substituted 1,2-dihydropyrrolo[3,2,1-hi]indoles | COX-2 | 0.092–0.253 µM nih.gov |

| Celecoxib (Reference) | COX-2 | 77.1% inhibition at 10 µM nih.gov |

Inhibitors of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are used in the management of Alzheimer's disease. researchgate.netdoi.orgmdpi.com A series of sulfonamides synthesized from dopamine (B1211576) derivatives were evaluated for their ability to inhibit AChE. nih.gov These compounds were found to be effective inhibitors, with Ki values in the nanomolar range (33.04 ± 4.3 to 131.68 ± 8.8 nM). nih.gov Another study on N-substituted sulfamoyl derivatives of 2-amino-1-phenylethane also identified suitable inhibitors of both AChE and BChE. researchgate.netdoi.org One derivative showed an IC50 value of 82.93 ± 0.15 µM against AChE, while another was active against BChE with an IC50 value of 45.65 ± 0.48 µM. researchgate.net

| Compound/Derivative Class | Target Enzyme | Inhibition Value (Kᵢ / IC₅₀) |

| Phenolic sulfonamides from dopamine derivatives | Acetylcholinesterase (AChE) | 33.04 ± 4.3 to 131.68 ± 8.8 nM (Kᵢ) nih.gov |

| N-(4-Chlorophenyl)sulfamoyl-2-amino-1-phenylethane (3c) | Acetylcholinesterase (AChE) | 82.93 ± 0.15 µM (IC₅₀) researchgate.net |

| N-(4-Bromophenyl)sulfamoyl-2-amino-1-phenylethane (3d) | Butyrylcholinesterase (BChE) | 45.65 ± 0.48 µM (IC₅₀) researchgate.net |

| Eserine (Reference) | Acetylcholinesterase (AChE) | 0.04 ± 0.0001 µM (IC₅₀) researchgate.net |

| Eserine (Reference) | Butyrylcholinesterase (BChE) | 0.85 ± 0.00 µM (IC₅₀) researchgate.net |

Dihydrofolate Reductase (DHFR) Inhibition: DHFR is a crucial enzyme in the folate biosynthetic pathway, catalyzing the reduction of dihydrofolate to tetrahydrofolate. mdpi.comresearchgate.net It is a well-established target for anticancer and antimicrobial agents. mdpi.comnih.gov While sulfa drugs (sulfonamides) primarily target dihydropteroate (B1496061) synthase (DHPS) in this pathway, studies have explored their indirect effects and the inhibitory potential of related folate analogs. researchgate.netnih.gov Research in yeast showed that sulfa-dihydropteroate compounds, formed from sulfonamides, are inhibitory by competing with dihydrofolate (DHF). nih.gov However, these specific compounds did not directly inhibit DHFR in vitro. nih.gov In contrast, their diamino precursors were found to be DHFR inhibitors. nih.gov

Squalene (B77637) Epoxidase Inhibition: Squalene epoxidase is an enzyme involved in the biosynthesis of ergosterol (B1671047) in fungi and cholesterol in mammals. Inhibition of this enzyme is the mechanism of action for allylamine (B125299) antimycotic agents. nih.gov A comparative study investigated the inhibition of squalene epoxidase from Candida species and rat liver by allylamine compounds. nih.gov The fungal enzymes were highly sensitive, with Ki values for one compound (SF 86-327) being 0.03 µM in C. albicans. nih.gov The rat liver enzyme was significantly less sensitive, with a Ki of 77 µM for the same compound, highlighting a basis for selective toxicity. nih.gov

| Compound/Derivative Class | Target Enzyme | Inhibition Constant (Kᵢ) |

| Sulfa-dihydropteroate compounds | Dihydrofolate Reductase (DHFR) | No direct inhibition shown in vitro nih.gov |

| Diamino precursors of sulfa-dihydropteroate | Dihydrofolate Reductase (DHFR) | Identified as inhibitors nih.gov |

| SF 86-327 (Allylamine derivative) | Candida albicans Squalene Epoxidase | 0.03 µM nih.gov |

| Naftifine (Allylamine derivative) | Candida albicans Squalene Epoxidase | 1.1 µM nih.gov |

| SF 86-327 (Allylamine derivative) | Rat Liver Squalene Epoxidase | 77 µM nih.gov |

The structural versatility of sulfonamide derivatives has led to their evaluation against a wide array of other enzymatic targets.

Histone Deacetylase (HDAC): HDACs are zinc-dependent metalloenzymes that play a critical role in epigenetic regulation, making them attractive targets for cancer therapy. researchgate.netnih.govexplorationpub.comfrontiersin.org A number of novel sulfonamide derivatives have been synthesized and identified as potent HDAC inhibitors, with some exhibiting IC50 values in the low nanomolar range and demonstrating antiproliferative effects in cell culture. researchgate.netnih.gov One potent compound exhibited an IC50 of 2.8 µM in vitro. nih.gov

β-Tubulin: Microtubules, polymers of α and β-tubulin, are essential for cell division, making them a key target for anticancer drugs. nih.gov Sulfonamides that bind to the colchicine (B1669291) site on β-tubulin have emerged as an important class of anticancer agents that inhibit tubulin polymerization. mdpi.comnih.gov E7010 (ABT-751) is a notable example of an orally bioavailable sulfonamide that inhibits tubulin polymerization. mdpi.com

Cyclin-Dependent Kinases (CDKs): CDKs are serine/threonine kinases that regulate the eukaryotic cell cycle, and their deregulation is a hallmark of cancer. nih.govnih.gov Purine-based compounds featuring a 4'-sulfamoylanilino group have been synthesized to achieve selective inhibition of CDK2 over CDK1. nih.gov One such derivative, 4-((6-([1,1'-biphenyl]-3-yl)-9H-purin-2-yl)amino) benzenesulfonamide (B165840), was highly potent towards CDK2 (IC50 0.044 µM) and was approximately 2000-fold less active against CDK1. nih.gov

Information regarding the inhibition of phosphodiesterase, tyrosinase, and metalloproteinases by this compound derivatives was not prominently available in the searched literature.

| Compound/Derivative Class | Target Enzyme | Inhibition Value (IC₅₀) |

| Novel Sulfonamide (Compound 20) | Histone Deacetylase (HDAC) | 2.8 µM nih.gov |

| 4-((6-([1,1'-biphenyl]-3-yl)-9H-purin-2-yl)amino) benzenesulfonamide (73) | Cyclin-Dependent Kinase 2 (CDK2) | 0.044 µM nih.gov |

| 4-((6-([1,1'-biphenyl]-3-yl)-9H-purin-2-yl)amino) benzenesulfonamide (73) | Cyclin-Dependent Kinase 1 (CDK1) | 86 µM nih.gov |

| E7010 (ABT-751) | β-Tubulin | Inhibits polymerization mdpi.com |

Elucidation of Inhibition Mechanisms and Binding Specificity (e.g., Competitive Modes, Zinc Coordination)

Sulfonamides are a well-established class of enzyme inhibitors, particularly targeting metalloenzymes like carbonic anhydrases (CAs). The primary mechanism of inhibition involves direct coordination with the catalytic metal ion, which for carbonic anhydrases is a zinc ion (Zn²⁺). acs.org The sulfonamide group (-SO₂NH₂) is crucial for this interaction.

The binding process is a form of competitive inhibition. In the deprotonated state (SO₂NH⁻), the sulfonamide nitrogen acts as a strong zinc-binding group, displacing a hydroxide (B78521) ion or water molecule from the zinc ion's coordination sphere within the enzyme's active site. tandfonline.com This interaction forms a stable, tetrahedral geometry around the zinc ion. acs.org The binding is further stabilized by a network of hydrogen bonds between the sulfonamide's oxygen atoms and the amino acid residues of the active site, such as the main-chain nitrogen of Threonine 199 in human carbonic anhydrase II. acs.orgresearchgate.net The remainder of the inhibitor molecule, in this case, the aminopropane group, would extend into the active site cavity, where it can form additional van der Waals or hydrophobic interactions, influencing the inhibitor's affinity and isoform specificity. drugbank.com While the specific binding kinetics for this compound have not been detailed, this direct, competitive binding to the active site zinc ion is the well-established mechanism for sulfonamide inhibitors. acs.orgnih.gov

Antimicrobial Activity Investigations

The antimicrobial properties of sulfonamides are their most historically significant and widely studied biological effect.

Studies on novel aliphatic sulfonamides, which are structurally related to this compound, have demonstrated notable antibacterial activity. Research indicates that these compounds can be effective against both Gram-positive and Gram-negative bacteria. nih.gov One study on a series of new aliphatic sulfonamides found that they exhibited more potent activity against the Gram-negative bacterium Escherichia coli than against the Gram-positive strains Staphylococcus aureus, Bacillus cereus, and Listeria monocytogenes. nih.govresearchgate.net

An interesting structure-activity relationship was observed where the antibacterial activity of these aliphatic sulfonamides tended to decrease as the length of the carbon chain increased. nih.govresearchgate.net This suggests that smaller aliphatic sulfonamides like this compound could possess significant antibacterial potential. While specific Minimum Inhibitory Concentration (MIC) values for this compound are not available, related sulfonamide derivatives have shown MIC values ranging from 64 to 512 µg/mL against various clinical isolates of Staphylococcus aureus. jocpr.comnih.govresearchgate.net

Table 1: Antibacterial Activity of Representative Aliphatic Sulfonamides This table presents data for a series of novel aliphatic sulfonamides to illustrate the general activity of this compound class.

| Bacterial Strain | Type | MIC Range (µg/mL) of related Aliphatic Sulfonamides |

| Escherichia coli | Gram-Negative | 64 - 256 |

| Staphylococcus aureus | Gram-Positive | 128 - 512 |

| Bacillus cereus | Gram-Positive | 128 - 512 |

| Listeria monocytogenes | Gram-Positive | 256 - >512 |

Source: Adapted from studies on novel aliphatic sulfonamide derivatives. nih.govresearchgate.net

The antifungal potential of sulfonamides has also been investigated. Studies have shown that some sulfonamide derivatives exhibit activity against fungal pathogens. nih.gov For instance, a series of newly synthesized aliphatic sulfonamides were tested against the opportunistic yeast Candida albicans, a common cause of fungal infections. nih.gov While the activity was generally moderate compared to their antibacterial effects, it demonstrates the broad-spectrum potential of this class of compounds. Other studies on different sulfonamide structures have reported fungistatic activity against various Candida species, with MICs ranging from 125 to 1000 µg/mL. nih.govmdpi.com The efficacy can be significantly influenced by the specific chemical structure attached to the sulfonamide core. mdpi.com

The primary mechanism of antimicrobial action for sulfonamides is the antagonism of folic acid synthesis. nih.govresearchgate.net Bacteria, unlike humans who obtain folic acid from their diet, must synthesize it de novo. A critical enzyme in this pathway is dihydropteroate synthase (DHPS), which catalyzes the conversion of para-aminobenzoic acid (PABA) to dihydropteroate, a precursor to folic acid.

Sulfonamides are structural analogs of PABA. Due to this similarity, they act as competitive inhibitors of DHPS, binding to the enzyme's active site and preventing PABA from binding. nih.gov This inhibition blocks the synthesis of dihydrofolic acid and, subsequently, tetrahydrofolic acid. Tetrahydrofolic acid is an essential cofactor for the synthesis of purines and thymidine, which are the building blocks of DNA and RNA. By halting folic acid production, sulfonamides prevent bacterial replication, leading to a bacteriostatic effect. researchgate.net

Anticancer and Antiproliferative Activity in Cell Lines (excluding human clinical trials)

In recent years, the anticancer potential of sulfonamide derivatives has become a significant area of research. nih.govnih.govnih.gov Their mechanisms of action in cancer are often linked to the inhibition of carbonic anhydrase isoforms that are overexpressed in tumors (e.g., CA IX and XII), but other mechanisms may also be involved. nih.gov

The antiproliferative effects of novel sulfonamide compounds are commonly evaluated in vitro using cancer cell lines. A standard method for this is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of cell viability. nih.gov In this assay, viable cells with active mitochondrial enzymes reduce the yellow MTT tetrazolium salt to a purple formazan (B1609692) product, the quantity of which is proportional to the number of living cells. nih.gov

While no studies have specifically reported the effects of this compound on cancer cell lines, numerous studies have demonstrated the cytotoxic and antiproliferative activity of other sulfonamide derivatives against a variety of human cancer cell lines, including breast (MCF-7, MDA-MB-468), cervical (HeLa), and colon (DLD-1, HT-29) cancers. nih.govnih.govmdpi.commdpi.com These studies often report the IC₅₀ value, which is the concentration of a compound that inhibits cell growth or viability by 50%. For example, certain novel sulfonamide derivatives have shown IC₅₀ values in the micromolar range against these cell lines. nih.govnih.govmdpi.com Additionally, DNA biosynthesis assays, which measure the incorporation of radiolabeled thymidine, have been used to confirm the anti-proliferative effects of sulfonamides. nih.gov

Table 2: In Vitro Anticancer Activity of Various Sulfonamide Derivatives in Human Cancer Cell Lines This table presents a selection of published IC₅₀ values for different sulfonamide derivatives (not this compound) to illustrate the general anticancer potential of the sulfonamide scaffold.

| Compound Type | Cell Line | Assay | IC₅₀ (µM) |

| Novel Sulfonamide Series | MDA-MB-468 (Breast) | MTT | < 30 |

| Novel Sulfonamide Series | MCF-7 (Breast) | MTT | < 128 |

| Novel Sulfonamide Series | HeLa (Cervical) | MTT | < 360 |

| 1,2,4-Triazine Sulfonamide | DLD-1 (Colon) | MTT | 3.4 |

| 1,2,4-Triazine Sulfonamide | HT-29 (Colon) | MTT | 3.9 |

| Schiff Base Sulfonamide | MCF-7 (Breast) | MTT | 0.09 - 1.11 |

| Schiff Base Sulfonamide | HepG2 (Liver) | MTT | 0.15 - 1.55 |

Source: Data compiled from multiple preclinical studies. nih.govnih.govmdpi.com

Cell Cycle Modulation Studies

The ability to interfere with the cell cycle is a key strategy in anticancer research. Studies have shown that various sulfonamide derivatives can halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints.

One class of antitumor sulfonamides was found to block the cell cycle progression of P388 murine leukemia cells in the G1 phase. nih.gov This is significant because the G1 phase and the G1/S transition are critical for cell proliferation, and many proteins involved in this stage are linked to cancer development. nih.gov A notable compound from this research, N-(3-chloro-7-indolyl)-1,4-benzenedisulfonamide (E7070), demonstrated potent antitumor activity against HCT116 human colon carcinoma cells by targeting this G1 phase. nih.gov

In contrast, other sulfonamides exert their effects at a later stage of the cell cycle. The novel sulfonamide CCL113 was observed to decrease the viability of cancer cell lines, including HeLa and HepG2, by inducing arrest in the G2/M phase. nih.gov Further analysis indicated that CCL113 treatment specifically caused arrest in the M phase (mitosis), which ultimately led to apoptosis in the cancer cells. nih.gov This effect was linked to the inhibition of CDK1 activity, a key regulator of the G2/M transition. nih.gov

Apoptosis Induction Pathways (e.g., Intrinsic, Extrinsic Pathways)

Apoptosis, or programmed cell death, is a vital process for removing damaged or cancerous cells. It can be initiated through two primary pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. mdpi.comyoutube.com Both pathways converge on the activation of executioner caspases, such as caspase-3, which carry out the dismantling of the cell. youtube.com

Research into sulfonamidebenzamides has revealed their ability to selectively activate the apoptotic pathway associated with the unfolded protein response (UPR). nih.gov When misfolded proteins accumulate in the endoplasmic reticulum (ER), a state known as ER stress, the cell can trigger apoptosis by upregulating transcription factors like C/EBP-homologous protein (CHOP). nih.gov Certain sulfonamidebenzamides were identified as potent and selective CHOP inducers, thereby pushing cancer cells towards apoptosis. nih.gov

Furthermore, the M phase arrest induced by the sulfonamide CCL113 in cancer cells was shown to be a precursor to apoptosis. nih.gov This suggests a mechanism where the compound's interference with mitosis triggers the cell's self-destruction programming. nih.gov Some sulfonamide hybrids are also believed to inhibit parasite growth by inducing apoptotic cell death, as evidenced by significant morphological damage observed in treated parasites. nih.gov The intrinsic pathway, which involves the mitochondria, is characterized by the release of cytochrome c, which then interacts with other factors to activate initiator caspases like caspase-9. youtube.comnih.gov

Modulation of Key Intracellular Molecular Markers (e.g., sICAM-1, mTOR, Beclin-1, Cathepsin B)

The biological activity of compounds can be elucidated by observing their effects on key intracellular molecular markers. While direct studies linking this compound to sICAM-1 are not prominent in the reviewed literature, the modulation of other critical markers by related compounds or in relevant pathways has been investigated.

mTOR and Beclin-1: The mammalian target of rapamycin (B549165) (mTOR) and Beclin-1 are two crucial molecules that regulate autophagy, a cellular process for degrading and recycling cellular components. nih.gov Autophagy is essential for cellular homeostasis, and its dysregulation is implicated in numerous diseases. nih.gov mTOR acts as a negative regulator of autophagy, while Beclin-1 is a key positive regulator. nih.gov The interplay between these molecules is critical in determining a cell's fate, whether survival or death.

Cathepsin B: Cathepsins are proteases that play significant roles in various cellular processes. In immune cells, the expression of Cathepsin B can be increased upon cell activation. nih.gov Some therapeutic agents can modulate the levels of these proteases. nih.gov Additionally, certain natural compounds have been shown to induce a caspase-independent form of apoptosis by activating lysosomal proteases like cathepsins, which can trigger the mitochondrial pathway. mdpi.com

Antiviral Activity Studies (e.g., against Arboviruses like Chikungunya, Zika)

The re-emergence of arboviruses like the Chikungunya virus (CHIKV) has highlighted the urgent need for effective antiviral therapies. scielo.brnih.gov CHIKV is an alphavirus that can cause debilitating joint and muscle pain. nih.gov

Research has demonstrated that synthetic derivatives combining a naphthoquinone scaffold with a sulfonamide group possess potent antiviral activity against CHIKV. scielo.br In a study evaluating nineteen such derivatives, five compounds were identified as having significant inhibitory effects on the virus. scielo.br Cell viability assays confirmed that these compounds had low toxicity to the host cells. scielo.br Further investigation into their mechanism revealed that one of the most potent compounds also exhibited a direct virucidal effect, meaning it could inactivate the virus particles directly. scielo.br For instance, compound 11a from the study showed over 70% virucidal activity at a concentration of 20 µM. scielo.br

Antiparasitic Activity Studies (e.g., against Toxoplasma gondii)

Toxoplasma gondii is an intracellular protozoan parasite responsible for the widespread infection toxoplasmosis. nih.gov Sulfonamide-based drugs, such as sulfadiazine, are a cornerstone of treatment, primarily by inhibiting the parasite's folate synthesis pathway. nih.gov

Recent studies have focused on developing novel sulfonamide derivatives with improved efficacy. One study synthesized and tested six 1,2,3-triazole-based sulfonamide compounds against T. gondii tachyzoites in vitro. nih.gov All six hybrid molecules showed significantly greater anti-Toxoplasma activity than the reference drug, sulfadiazine. nih.gov The results indicated that these compounds not only halted parasite growth but also induced cytopathic effects, causing severe morphological damage to the tachyzoites. nih.gov

Another key molecular target for sulfonamides in T. gondii is the enzyme α-carbonic anhydrase (Tg_CA), which is essential for the parasite's survival. mdpi.combohrium.com A range of sulfonamide-based inhibitors demonstrated potent activity against Tg_CA, with inhibition constants (Kᵢ) in the nanomolar range. mdpi.combohrium.com This line of research aims to develop inhibitors that are selective for the parasite's enzyme over human carbonic anhydrase isoforms to minimize off-target effects. mdpi.combohrium.com

| Compound | IC₅₀ (µM) | Selectivity Index (SI) |

|---|---|---|

| Sulfadiazine (Control) | 0.1852 | N/A |

| 3a | 0.07492 | 10.4 |

| 3b | 0.07455 | 8.9 |

| 3c | 0.0392 | 25.4 |

| 3d | 0.03124 | 21.0 |

| 3e | 0.0533 | 8.3 |

| 3f | 0.01835 | 29.0 |

Data sourced from a study on sulfonamide triazoles against T. gondii tachyzoites. nih.gov The IC₅₀ represents the half-maximal inhibitory concentration.

Antioxidant Activity Assays

Antioxidant compounds can neutralize harmful free radicals, protecting cells from oxidative stress. The antioxidant potential of sulfonamide derivatives has been evaluated using various established in vitro assays. These methods are typically based on either hydrogen atom transfer (HAT) or single electron transfer (SET) mechanisms. nih.gov

Commonly used assays include:

DPPH (2,2-Diphenyl-1-picrylhydrazyl) Assay: This method measures the ability of a compound to scavenge the stable DPPH free radical. mdpi.comstuba.sk The reduction of DPPH is observed as a color change, which can be measured spectrophotometrically. stuba.sk Several sulfonamide derivatives have demonstrated concentration-dependent radical scavenging activity in this assay. mdpi.comnih.gov

FRAP (Ferric Reducing Antioxidant Power) Assay: This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). mdpi.com Sulfonamide derivatives of gallic acid have been assessed using this method. mdpi.com

Hydrogen Peroxide (H₂O₂) Scavenging Assay: This assay evaluates a compound's ability to neutralize hydrogen peroxide, a reactive oxygen species that can damage cells. nih.gov

Lipid Peroxidation Assay: This test measures the ability of a compound to inhibit the oxidative degradation of lipids. nih.gov

In one study, novel 2-thiouracil-5-sulfonamide derivatives exhibited significant antioxidant potential, with some compounds showing higher activity than the standard antioxidant, ascorbic acid, in lipid peroxidation and H₂O₂ scavenging assays. nih.gov

| Compound | DPPH Scavenging | H₂O₂ Scavenging | Lipid Peroxidation Inhibition |

|---|---|---|---|

| Ascorbic Acid (Standard) | 18.0 ± 1.62 | 23.0 ± 1.54 | 36.0 ± 1.30 |

| 9a | 25.0 ± 1.44 | 18.0 ± 1.62 | 22.0 ± 1.40 |

| 9b | 24.0 ± 1.48 | 17.0 ± 1.65 | 21.0 ± 1.45 |

| 9c | 22.5 ± 1.52 | 16.0 ± 1.68 | 20.5 ± 1.48 |

| 9d | 22.0 ± 1.56 | 15.0 ± 1.70 | 20.0 ± 1.56 |

Data adapted from a study on novel 2-thiouracil-5-sulfonamide derivatives. nih.gov The IC₅₀ represents the concentration required to achieve 50% of the maximal effect.

Investigation of Molecular Interactions with Biomolecules

The therapeutic and biological effects of sulfonamides are rooted in their specific molecular interactions with biological macromolecules. Docking studies and enzymatic assays have helped to elucidate these interactions.

Enzyme Inhibition: A primary mechanism for sulfonamides is the inhibition of specific enzymes. As discussed, they are known to inhibit dihydropteroate synthase in the folate pathway of parasites like T. gondii. nih.gov They are also effective inhibitors of carbonic anhydrases, where the sulfonamide group (-SO₂NH₂) coordinates with the zinc ion in the enzyme's active site, thereby blocking its function. mdpi.combohrium.com

Interaction with Structural Proteins: Some sulfonamides may interact with structural proteins. Molecular docking studies for the anticancer compound CCL113 suggested that it has the potential to bind to the taxol-binding site on β-tubulin. nih.gov This interaction would disrupt microtubule dynamics, leading to the observed M phase arrest. nih.gov

These targeted interactions underscore the versatility of the sulfonamide scaffold in medicinal chemistry, allowing for the design of specific inhibitors for a wide range of biological targets.

DNA Binding Characteristics

There is no publicly available research that specifically investigates the DNA binding characteristics of this compound. Consequently, details regarding its potential binding mode (e.g., intercalative, groove binding) and any corresponding binding parameters are unknown. While some sulfonamide derivatives have been studied for their interactions with DNA, these findings cannot be directly extrapolated to this compound due to structural differences. mdpi.com

Protein-Ligand Binding Dynamics and Specificity

No specific studies on the protein-ligand binding dynamics and specificity of this compound have been identified in the public domain. Research on other sulfonamides has utilized model systems, such as FKBP12, to understand their protein interactions. nih.govnih.gov However, without dedicated experimental or computational studies on this compound, its binding affinity, kinetics, and specificity for any protein target remain uncharacterized.

Modulation of Protein-Protein Interactions (PPIs)

There is no available scientific literature to suggest that this compound has been investigated as a modulator of protein-protein interactions (PPIs). The development of small molecules to modulate PPIs is a significant area of research, but there are no specific reports or data linking this compound to the inhibition or stabilization of any particular protein-protein interaction. nih.govrsc.orgajwilsonresearch.com

Data Tables

Due to the absence of specific experimental data for this compound in the areas of DNA binding, protein-ligand binding, and PPI modulation, no data tables can be generated.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Correlating Structural Modifications with Observed Biological Potency and Selectivity

The biological activity of sulfonamide-based compounds can be significantly altered by structural modifications at various positions. For 1-aminopropane-2-sulfonamide, the key sites for modification are the sulfonamide nitrogen (N1) and the amino group on the propane (B168953) chain.

Systematic modifications of related sulfonamide scaffolds have provided valuable insights into the SAR of this class of compounds. For instance, in studies on bis-aryl sulfonamides, modifications on the nitrogen of the sulfonamide group have been shown to have a profound impact on biological activity. nih.gov N-alkylation of the sulfonamide nitrogen, for example, can modulate the compound's potency. Research has shown a clear correlation between the length of the alkyl chain and biological activity, with potency often decreasing as the alkyl chain length increases. nih.gov Compounds with alkyl chains longer than a certain length, such as N-pentyl, may become completely inactive. nih.gov

Furthermore, the introduction of different functional groups on the N-alkyl chain can also influence activity. For example, the incorporation of a terminal hydroxyl group or a protected amino group can be explored to probe the binding pocket of the target protein. nih.gov In some cases, even the inversion of the sulfonamide bond can lead to a loss of activity, highlighting the critical role of the specific orientation of the sulfonamide functional group for biological function. nih.gov

The following table summarizes the effects of N-alkylation on the biological activity of a model sulfonamide, illustrating the general principles that could be applied to this compound analogs.

Table 1: Effect of N-Alkylation on Sulfonamide Activity

| Compound | N-Substituent | Relative Activity (%) |

|---|---|---|

| Parent Sulfonamide | -H | 100 |

| Analog 1 | -CH₃ | 95 |

| Analog 2 | -CH₂CH₂CH₃ | 70 |

| Analog 3 | -CH₂CH₂CH₂CH₃ | 50 |

| Analog 4 | -CH₂(CH₂)₃CH₃ | < 10 |

Data is hypothetical and based on general trends observed in sulfonamide SAR studies.

These findings suggest that for this compound, modifications at the sulfonamide nitrogen should be carefully considered to maintain or enhance biological potency. Small alkyl groups may be well-tolerated, while larger, bulkier groups are likely to be detrimental to activity.

Impact of Stereochemistry on Biological Activity

Chirality plays a pivotal role in the interaction of drug molecules with their biological targets, which are themselves chiral. nih.govrsc.orgresearchgate.net The presence of a chiral center in this compound at the second carbon of the propane chain means that it can exist as two enantiomers: (S)-1-aminopropane-2-sulfonamide and (R)-1-aminopropane-2-sulfonamide. These enantiomers, despite having the same chemical formula and connectivity, can exhibit significant differences in their biological activity, metabolism, and toxicity. nih.gov

The differential activity of enantiomers arises from their distinct three-dimensional arrangements, which can lead to different binding affinities and orientations within the chiral active site of a protein. nih.gov One enantiomer, the eutomer, may fit perfectly into the binding site and elicit the desired biological response, while the other enantiomer, the distomer, may bind with lower affinity, be inactive, or even cause off-target effects. researchgate.net

In the context of drug development, it is often advantageous to use a single, more active enantiomer (enantiopure drug) rather than a racemic mixture. researchgate.net This can lead to a better therapeutic index, reduced side effects, and a more predictable pharmacokinetic profile. nih.gov For example, in a study of chiral piperazine (B1678402) sulfonamides as HIV-1 protease inhibitors, the (S)-configuration at the 2-position of the piperazine ring was found to be preferred for optimal binding to the enzyme, as confirmed by X-ray crystallography. nih.gov This highlights the importance of stereochemistry in achieving potent and selective inhibition.

While specific studies directly comparing the biological activities of the (S) and (R) enantiomers of this compound are not widely available, the general principles of stereochemistry in drug action strongly suggest that one enantiomer is likely to be more potent than the other. The determination of the absolute stereochemistry of the more active enantiomer is a critical step in the development of any chiral drug candidate.

Table 2: Hypothetical Biological Activity of this compound Enantiomers

| Enantiomer | Configuration | Biological Activity (IC₅₀) |

|---|---|---|

| 1 | (S) | Lower IC₅₀ (Higher Potency) |

| 2 | (R) | Higher IC₅₀ (Lower Potency) |

This table represents a hypothetical scenario based on the common observation that enantiomers of a chiral drug often exhibit different biological potencies.

Influence of Substituent Effects on Chemical Reactivity and Biological Profile

The electronic properties of substituents on a molecule can significantly influence its chemical reactivity and biological activity. In the case of sulfonamides, substituents can be introduced on an aromatic ring if one is incorporated into the structure, or on the alkyl chain. These substituents can be broadly classified as electron-donating groups (EDGs) or electron-withdrawing groups (EWGs).

EDGs, such as alkyl (-R), alkoxy (-OR), and amino (-NH₂) groups, increase the electron density of the molecule. This can affect the pKa of the sulfonamide proton and the nucleophilicity of nearby atoms. In contrast, EWGs, such as nitro (-NO₂), cyano (-CN), and halogen (-X) groups, decrease the electron density. The nature of the substituent can impact the binding affinity of the molecule to its target, its membrane permeability, and its metabolic stability.

For instance, in the development of transfer hydrogenation catalysts based on (pyridinylmethyl)sulfonamide ligands, a clear correlation was observed between the electron-donating ability of the substituent on the pyridine (B92270) ring and the catalytic activity. acs.org Similarly, studies on other sulfonamide-containing compounds have shown that the presence and position of substituents can dramatically alter biological potency. nih.govannualreviews.org For example, in a series of bis-aryl sulfonamides, the introduction of a methoxy (B1213986) group (an EDG) at the 4-position of a phenyl ring was favorable for activity, while its placement at the 2- or 3-position led to inactive compounds. nih.gov

The reactivity of the sulfonamide itself can also be influenced by substituents. For example, the N-alkylation of sulfonamides can be affected by the electronic nature of the groups attached to the sulfonyl moiety. dnu.dp.uarsc.orgacs.org Less nucleophilic sulfonamides, often those bearing EWGs, may require more forcing reaction conditions for alkylation. acs.org

Table 3: Influence of Hypothetical Substituents on the Properties of a Sulfonamide Analog

| Substituent (on an aryl ring) | Electronic Effect | Predicted Impact on Acidity of Sulfonamide N-H | Predicted Impact on Biological Activity |

|---|---|---|---|

| -OCH₃ | Electron-Donating | Decrease | May increase or decrease depending on the target |

| -CH₃ | Electron-Donating | Decrease | May increase or decrease depending on the target |

| -Cl | Electron-Withdrawing | Increase | May increase or decrease depending on the target |

| -NO₂ | Strongly Electron-Withdrawing | Significantly Increase | Often leads to decreased activity or toxicity |

This table provides a generalized prediction of substituent effects on sulfonamide properties.

Future Research Directions and Translational Potential Conceptual

Design Principles for Novel 1-Aminopropane-2-sulfonamide Analogues with Enhanced Specificity

The development of novel analogues of this compound with enhanced target specificity is a cornerstone of its translational potential. The inherent structural features of this compound, including a primary amine, a chiral center, and a sulfonamide moiety, provide multiple avenues for chemical modification.

A key design principle involves exploring the structure-activity relationships (SAR) by systematic modification of the core structure. nih.gov For instance, substitution on the primary amine (N-substitution) could modulate the compound's pharmacokinetic and pharmacodynamic properties. The introduction of various functional groups, from simple alkyl chains to more complex aromatic or heterocyclic systems, could significantly impact target binding and selectivity. youtube.com The sulfonamide nitrogen also presents an opportunity for substitution, a strategy that has been effectively employed in the development of other sulfonamide-based drugs to fine-tune their biological activity. youtube.com

Furthermore, the stereochemistry of the chiral center at the second carbon is of paramount importance. It is well-established that different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles. mdpi.com Therefore, the separate synthesis and evaluation of the (R)- and (S)-enantiomers of this compound and its derivatives will be crucial for identifying the eutomer—the enantiomer with the desired therapeutic activity. nih.govsigmaaldrich.com

The following table outlines potential modification sites on the this compound scaffold and the rationale for derivatization:

| Modification Site | Rationale for Derivatization | Potential Functional Groups to Introduce |

| Primary Amine (N-substitution) | Modulate solubility, membrane permeability, and target interaction. | Alkyl chains, acyl groups, aromatic rings, heterocyclic systems. |

| Sulfonamide Nitrogen | Fine-tune acidity, hydrogen bonding capacity, and target binding. | Alkyl groups, aryl groups, electron-withdrawing/donating groups. |

| Propane (B168953) Backbone | Alter conformational flexibility and spatial orientation of functional groups. | Introduction of substituents, cyclization to form constrained analogues. |

| Chiral Center | Investigate stereospecific interactions with the biological target. | Synthesis and evaluation of individual (R)- and (S)-enantiomers. |

Exploration of Multi-Targeting Strategies for Complex Pathologies

Complex diseases, such as cancer, neurodegenerative disorders, and infectious diseases, often involve multiple pathological pathways. nih.gov Consequently, drugs that can simultaneously modulate multiple targets, known as multi-target agents, are gaining significant interest. nih.gov The sulfonamide scaffold is a well-recognized "privileged structure" in medicinal chemistry, capable of interacting with a diverse range of biological targets. ekb.egnih.gov

Conceptually, this compound could serve as a foundational structure for the design of multi-target ligands. By incorporating pharmacophoric features known to interact with different targets, it may be possible to develop derivatives with a broader spectrum of activity. For example, the primary amine could be functionalized with a moiety known to inhibit a specific kinase, while the sulfonamide portion could be designed to interact with another enzyme, such as a carbonic anhydrase or a matrix metalloproteinase. nih.gov

Hybrid compounds, where this compound is covalently linked to another bioactive molecule, represent another promising multi-targeting strategy. tandfonline.com This approach could potentially lead to synergistic effects and overcome drug resistance mechanisms. The development of such chimeras would require a deep understanding of the SAR of both constituent molecules to ensure that the desired activities are retained or enhanced.

Advancements in Synthetic Methodologies for Sustainable Production

The translation of a promising compound from the laboratory to the clinic is contingent upon the development of efficient, scalable, and sustainable synthetic methods. Traditional methods for the synthesis of sulfonamides often involve the use of hazardous reagents and organic solvents. researchgate.net Modern synthetic chemistry, however, is increasingly focused on the principles of "green chemistry," which prioritize the use of environmentally benign reagents and solvents, and the minimization of waste. rsc.org

Future research into the synthesis of this compound and its analogues should focus on the adoption of these green methodologies. This could include the use of aqueous media for reactions, which has been shown to be a viable and environmentally friendly alternative to organic solvents for sulfonamide synthesis. rsc.orgnih.gov The development of catalytic methods, including biocatalysis and organocatalysis, could also lead to more efficient and selective syntheses. mdpi.comrsc.org

A key challenge in the synthesis of this compound derivatives will be the stereoselective construction of the chiral center. Asymmetric synthesis methodologies will be essential to produce enantiomerically pure compounds for biological evaluation. nih.govorganic-chemistry.org Advances in chiral catalysis and the use of chiral auxiliaries will be instrumental in achieving this goal in a sustainable and cost-effective manner. nih.gov

Integration of Advanced Computational Approaches in Drug Discovery Pipelines

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery, accelerating the identification and optimization of lead compounds. nih.gov For a compound like this compound, where experimental data may be limited, in silico approaches can provide valuable insights and guide experimental efforts.